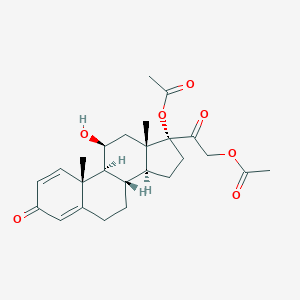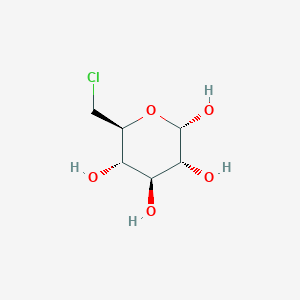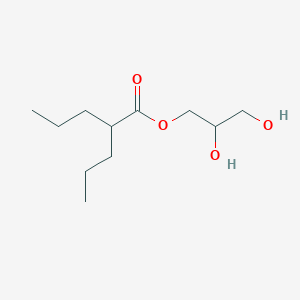
2,3-Dihydroxypropyl 2-propylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Dihydroxypropyl 2-propylpentanoate” is a chemical compound with the molecular formula C11H22O4 . It is also known as a synonym for the parent drug Valproic Acid .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydroxypropyl 2-propylpentanoate” consists of 11 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . The average mass is 218.290 Da and the monoisotopic mass is 218.151810 Da .Wissenschaftliche Forschungsanwendungen
Application in Energy Storage Devices
Specific Scientific Field
This compound is used in the field of Energy Storage and Conversion , specifically in the development of Supercapacitors .
Summary of the Application
“2,3-Dihydroxypropyl 2-propylpentanoate” is used as an electrolyte in the development of supercapacitors. In a specific study, it was used in combination with NiO nanosheets, which were deposited on a stainless steel substrate . The focus of the study was on the electrochemical supercapacitive properties of NiO nanosheets .
Methods of Application or Experimental Procedures
The NiO nanosheets were deposited on the surface of a stainless steel substrate using a reflux deposition approach. The electrochemical supercapacitive properties of NiO nanosheets were studied using cyclic voltammetry, galvanostatic charge–discharge, and electrochemical impedance spectroscopy techniques .
Results or Outcomes
The electrochemical study revealed that NiO (0.3 M) showed a high-specific capacitance of 205.5 F g^-1 and an excellent cycling stability (80% specific capacitance retention after 5000 cycles) in the [DHPMIM] [OH] IL electrolyte . Thus, the result showed that NiO nanosheets act as an active electrode material hold for SCs .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJULDQFCFLQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl 2-propylpentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
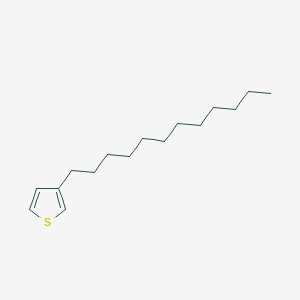
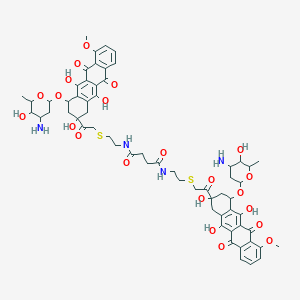
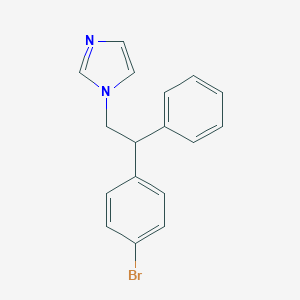
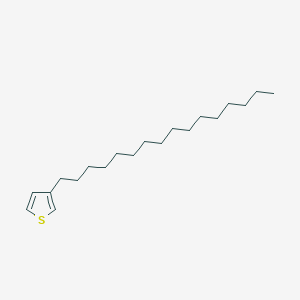
![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
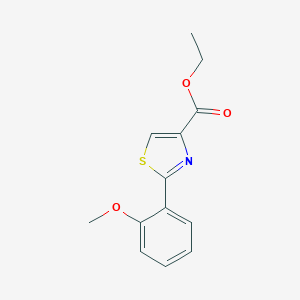
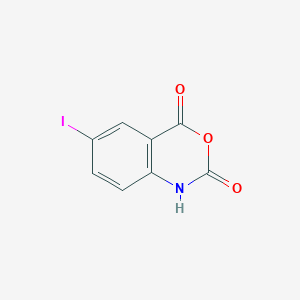
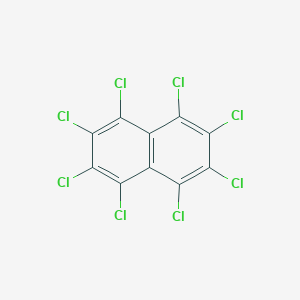
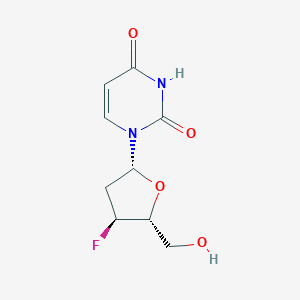
![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)
